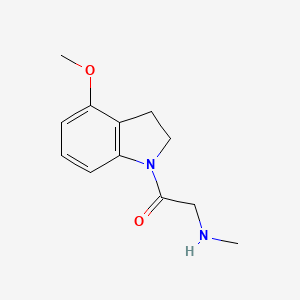![molecular formula C11H17N3O3 B1477172 5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098123-98-7](/img/structure/B1477172.png)
5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
The compound “5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. The Paal-Knorr Pyrrole Synthesis is a common method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods involve the use of metal-catalyzed conversions of primary diols and amines to create 2,5-unsubstituted pyrroles .Scientific Research Applications
Electron Transport Layer in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) based on the DPP backbone, designed for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs), has demonstrated significant improvement in power conversion efficiency due to its high conductivity and electron mobility. This enhancement is attributed to the electron-deficient nature and planar structure of the DPP backbone, facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Organic Thin Film Transistors
DPP-based polymers, when incorporated into organic thin film transistors (OTFTs), have shown promising p-channel charge transport performance. This is largely due to the high LUMO levels and efficient hole mobility achieved by utilizing DPP as a building block, highlighting its potential in the development of high-performance OTFTs (Guo et al., 2014).
Optoelectronic Materials
Symmetrically substituted DPP derivatives have been synthesized and characterized for their photophysical properties, demonstrating potential applications in the synthesis of novel organic optoelectronic materials. The optical properties of these derivatives, including their emission and absorption bands, indicate their suitability for use in devices requiring high water solubility and acid-base indicator functionality (Zhang et al., 2014).
Electrochemical Polymerization and Properties
The electrochemical polymerization of DPP derivatives has been explored, revealing significant differences in optical and electronic properties based on the substitution pattern on the DPP chromophore. This research indicates the influence of the substitution pattern on the polymer's properties, which is crucial for designing materials with tailored functionalities for specific applications (Zhang et al., 2009).
properties
IUPAC Name |
2-(3-aminopropanoyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-2-14-10(16)7-5-13(9(15)3-4-12)6-8(7)11(14)17/h7-8H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESBQKKPFNOQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1477089.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1477090.png)
![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-3-yl)methanone](/img/structure/B1477091.png)
![3-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1477093.png)
![1-Oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1477095.png)
![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-2-yl)methanone](/img/structure/B1477096.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B1477101.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477102.png)
![3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477103.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one](/img/structure/B1477105.png)
![3-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477106.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)acetic acid](/img/structure/B1477111.png)
![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid](/img/structure/B1477112.png)